4-Bromo-2-fluoro-3-isopropoxybenzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSSKHSEWQSJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or introduction of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
4-Bromo-2-fluoro-3-isopropoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various reactions, including nucleophilic substitutions, reductions, and oxidations. Common reagents used in these reactions include:
- Oxidation: Potassium permanganate or chromium trioxide.
- Reduction: Sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: Various nucleophiles under basic conditions.
2. Industrial Production:
In industrial settings, continuous flow reactors may be employed to optimize yields and control reaction parameters effectively. This method enhances efficiency and scalability for commercial applications.
Biological Applications
Research into the biological activity of this compound indicates potential interactions with various biomolecules, making it a candidate for further studies in pharmacology and medicinal chemistry. Notably, compounds with similar structures have been investigated for their roles in inhibiting enzymes or modulating cellular processes.
Mechanisms of Action:
The compound can form reactive intermediates that interact with proteins and nucleic acids, influencing various biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and toxicity profiles.
Case Studies
-
Synthesis of Novel Antimicrobial Agents:
Recent studies have explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. By modifying its structure through various reactions, researchers have developed compounds with enhanced antibacterial properties. -
Investigation of Enzyme Inhibition:
Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in treating diseases related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key properties of 4-bromo-2-fluoro-3-isopropoxybenzaldehyde with structurally related compounds from the evidence:
*Note: Data for this compound is inferred from its structure due to lack of direct evidence.
Key Observations:
Functional Groups :
- The target compound and 4-(bromomethyl)benzaldehyde both contain an aldehyde group, but the latter lacks fluorine and isopropoxy substituents. The bromomethyl group in 4-(bromomethyl)benzaldehyde may enhance its reactivity in alkylation reactions compared to the bromo-substituted target compound .
- 3-(4-Bromo-2-fluorophenyl)acrylaldehyde shares bromo and fluoro substituents with the target compound but replaces the isopropoxy group and aldehyde with an acrylaldehyde moiety. The conjugated double bond in acrylaldehyde increases its reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to the benzaldehyde core of the target compound .
However, the chlorine atom in the latter may act as a better leaving group than fluorine in NAS .
Biological Activity
4-Bromo-2-fluoro-3-isopropoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a benzaldehyde framework. The molecular formula of this compound is , and it has a molecular weight of approximately 261.09 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
The presence of the bromine and fluorine atoms in this compound enhances its reactivity and interaction with biological systems. The isopropoxy group contributes to its lipophilicity, allowing for better membrane penetration and potential bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.09 g/mol |
| Functional Groups | Bromine, Fluorine, Isopropoxy |
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The unique structure allows it to participate in biochemical pathways, potentially modulating cellular processes. Specifically, the compound may form reactive intermediates that interact with proteins and nucleic acids, influencing various biochemical pathways crucial for therapeutic effects.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. For example, related benzaldehyde derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
-
Case Study: Breast Cancer
A study demonstrated that benzaldehyde derivatives could inhibit the proliferation of breast cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway. -
Case Study: Colon Cancer
Another research highlighted the efficacy of similar compounds in reducing colon cancer cell viability by targeting specific oncogenes responsible for tumor progression.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities. Compounds with similar functionalities have been studied for their ability to inhibit enzymes such as:
- Cyclooxygenase (COX) : Inhibitors can reduce inflammation and pain.
- Aromatase : Inhibition can be beneficial in hormone-dependent cancers.
Toxicity Profile
While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Initial studies suggest that while it exhibits significant biological activity, further investigation is required to determine its safety and toxicity in vivo.
Q & A
What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-3-isopropoxybenzaldehyde with high purity?
Level: Basic
Methodological Answer:
A multi-step synthesis is typically employed:
Halogenation and Functionalization: Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde) and introduce bromine at the 4-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Isopropoxy Group Introduction: Perform nucleophilic aromatic substitution (SNAr) at the 3-position using isopropanol and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Ensure anhydrous conditions to avoid hydrolysis .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor purity via HPLC or TLC .
How can contradictions in NMR spectral data for halogenated benzaldehydes be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from overlapping peaks or anisotropic effects of halogens. Strategies include:
- Advanced NMR Techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and assign signals definitively. For example, the aldehyde proton (CHO) typically appears at δ 9.8–10.2 ppm but may split due to adjacent fluorine .
- Computational Validation: Use density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data. Tools like Gaussian or ADF are effective for modeling halogen-induced deshielding .
- Cross-Referencing: Compare with structurally similar compounds (e.g., 4-Bromo-2-fluorobenzaldehyde, δ 9.9 ppm for CHO ).
What strategies mitigate competing side reactions during functionalization of this compound?
Level: Advanced
Methodological Answer:
Competing reactions (e.g., dehalogenation or over-oxidation) can be minimized by:
- Temperature Control: Maintain reaction temperatures below 80°C to prevent thermal decomposition of the aldehyde group.
- Selective Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, which selectively target the bromine atom without affecting fluorine or the isopropoxy group .
- Protecting Groups: Temporarily protect the aldehyde with a diethyl acetal group during harsh reactions (e.g., Grignard additions), followed by acidic deprotection .
How to assess the electronic effects of substituents on the reactivity of this compound?
Level: Advanced
Methodological Answer:
The electron-withdrawing bromine and fluorine substituents direct electrophilic attacks to specific positions:
- Hammett Constants: Calculate σ values (Br: σₚ = +0.23; F: σₚ = +0.06) to predict meta/para-directing effects.
- DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to evaluate nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO is lowered by adjacent halogens, enhancing reactivity toward nucleophiles .
- Experimental Validation: Perform kinetic studies on reactions (e.g., aldol condensation) to compare rates with substituent-free analogs .
What analytical methods validate the stability of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Monitor degradation via:
- HPLC: Track aldehyde oxidation to carboxylic acid (retention time shifts).
- TGA/DSC: Detect thermal decomposition thresholds (e.g., melting point depression indicates impurities) .
- Light Sensitivity: Use UV-vis spectroscopy to assess photodegradation. Halogenated benzaldehydes often require amber glass storage to prevent radical-mediated breakdown .
How to resolve discrepancies in reported melting points for halogenated benzaldehyde derivatives?
Level: Advanced
Methodological Answer:
Variations in melting points (e.g., 4-Bromo-2-fluorobenzaldehyde: mp 60–62°C vs. other analogs) arise from:
- Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD).
- Purity Gradients: Use differential scanning calorimetry (DSC) to detect eutectic mixtures.
- Method Standardization: Ensure consistent heating rates (1–2°C/min) and sample preparation (recrystallization solvent) across studies .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (bromides are irritants ).
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Spill Management: Neutralize aldehyde spills with sodium bisulfite solution and adsorb bromides with activated carbon .
How can computational tools predict the regioselectivity of cross-coupling reactions involving this compound?
Level: Advanced
Methodological Answer:
- Molecular Modeling: Use software like Schrödinger’s Maestro to simulate transition states in Suzuki couplings. The bromine atom’s steric bulk and electronic effects favor coupling at the 4-position .
- Machine Learning: Train models on existing datasets (e.g., Cambridge Structural Database) to predict reaction outcomes based on substituent patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
